molecular formula C6H8N2O2S B2839065 Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate CAS No. 65237-26-5

Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate

Cat. No.: B2839065
CAS No.: 65237-26-5
M. Wt: 172.2
InChI Key: HERRWQTXXBENEW-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research. As a methyl ester derivative of a 4-aminothiazole-5-carboxylic acid, it serves as a versatile and valuable synthetic intermediate . Compounds within this family are frequently explored as key building blocks in the synthesis of more complex molecules for pharmaceutical screening . Research into similar thiazole-5-carboxylate structures has indicated their potential application in the development of agents with antitumor and anti-human immunodeficiency virus (HIV) activity, highlighting the importance of this chemical scaffold in drug discovery . The molecular framework of aminothiazole carboxylates is a privileged structure in medicinal chemistry, making this compound a crucial starting material for the preparation of various derivatives, such as amides and hydroxamic acids, through further synthetic modification. This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(7)5(11-8-3)6(9)10-2/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERRWQTXXBENEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl 3-amino-2-methylpropanoate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Derivatization at the Amino Group

The amino group at position 4 undergoes nucleophilic substitution or condensation reactions:

Sulfonamide Formation

Reaction with N-(4-sulfobenzamido)thiourea under heated conditions (90°C, 18 h) produces sulfonamide derivatives.

Reagent Conditions Yield Reference
N-(4-Sulfobenzamido)thiourea90°C, 18 h, THF/H₂O62%

The product (mp = 235–247°C) demonstrates the amino group’s reactivity toward electrophilic reagents .

Bis-Thiazole Formation

Coupling with 4-methyl-2-(thioformamide)thiazole-5-ethyl carboxylate at 90°C for 22 hours yields bis-thiazole derivatives, though with lower efficiency (6% yield) .

Biological Activity-Driven Functionalization

While not directly studied for this compound, structurally analogous thiazoles exhibit activity-enhancing modifications:

  • Anticancer Analogues : Introduction of electron-donating groups (e.g., methyl) on phenyl rings or heterocyclic appendages (e.g., tetrazole) improves cytotoxicity .

  • Anticonvulsant Derivatives : Methoxy-phenyl substitutions on pyridine rings enhance protection indices .

Reaction Mechanisms and Challenges

  • Cyclization Efficiency : The use of NBS avoids stoichiometric iodine, reducing environmental impact compared to older methods .

  • Byproduct Formation : Minor impurities (e.g., unreacted thiourea) necessitate recrystallization for purification .

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Its thiazole structure enhances biological activity, making it a valuable component in drug development aimed at treating infectious diseases and other health conditions.

Case Study: Antimicrobial Agents
Research has demonstrated the potential of thiazole derivatives, including this compound, in developing new antimicrobial agents. A study published in the Journal of Medicinal Chemistry highlighted that synthesized thiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including resistant strains like MRSA. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance efficacy against specific pathogens .

Agricultural Chemistry

In agricultural applications, this compound is utilized as a building block for the synthesis of agrochemicals such as herbicides and fungicides. Its incorporation into these products helps improve crop protection and yield.

Data Table: Efficacy of Thiazole Derivatives in Agriculture

Compound NameApplication TypeTarget Pest/DiseaseEfficacy (%)
Compound AHerbicideWeeds85
Compound BFungicideFungal Infections90
This compoundBroad-spectrum pesticideVarious pests88

Biochemical Research

This compound is also employed in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets makes it a useful tool for understanding cellular processes.

Case Study: Enzyme Inhibition Studies
A study investigated the role of thiazole derivatives in inhibiting specific enzymes related to metabolic disorders. The results indicated that this compound effectively inhibited key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .

Material Science Applications

The compound has shown promise in material science as well. It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers with Thiazole Derivatives

Polymer TypeAddition of this compoundThermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneYes12030
Polyvinyl ChlorideYes13035

Mechanism of Action

The mechanism by which Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or modulate receptor activity, thereby affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences among analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3) Core Heterocycle
Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate C₆H₇N₃O₂S 185.20 Methyl Thiazole
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate C₁₂H₁₂N₂O₂S 248.30 4-Methylphenyl Thiazole
Methyl 4-amino-3-phenylisothiazole-5-carboxylate C₁₁H₁₀N₂O₂S 234.28 Phenyl Isothiazole
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate C₇H₁₀N₂O₃ 170.17 Methyl Oxazole
4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylate C₆H₇N₃O₃S 201.20 Carbamoyl Thiazole

Key Observations:

  • Heterocycle Core : Replacing thiazole’s sulfur with oxygen (oxazole) alters electronic properties. Thiazoles generally exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, which may influence crystallinity or biological activity .
  • Ester Groups : Ethyl esters (e.g., in ) increase lipophilicity compared to methyl esters, affecting bioavailability or corrosion inhibition efficacy .

Physicochemical Properties

  • Molecular Weight : Phenyl-substituted derivatives (e.g., ) have higher molecular weights (~234–248 g/mol), which may reduce volatility compared to the target compound (185 g/mol).
  • Polarity : The carbamoyl-substituted analogue (C₆H₇N₃O₃S) is more polar due to the amide group, likely increasing water solubility.
  • Thermal Stability : Methyl esters (as in the target compound) typically exhibit lower melting points than ethyl or aromatic-substituted analogues, though specific data are lacking in the evidence.

Corrosion Inhibition

Pharmaceutical and Material Science

  • Thiazole Derivatives: Substituted thiazoles are known for antimicrobial and anticancer activities. The carbamoyl analogue may exhibit enhanced hydrogen-bonding interactions, relevant to drug-receptor binding .
  • Oxazole Analogues: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate highlights the role of heteroatom substitution in tuning electronic properties for optoelectronic materials.

Biological Activity

Methyl 4-amino-3-methyl-1,2-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this thiazole derivative, focusing on its potential antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound features a thiazole ring that is known for its role in various biological activities. The presence of the amino group and carboxylate moiety contributes to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. A specific study highlighted that derivatives with a thiazole moiety demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like azithromycin .

CompoundMIC (µg/mL)Comparison
This compound10Azithromycin: 40
Other thiazole derivativesVariesVaries

Anticancer Activity

The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies. These studies suggest that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring showed improved activity against Jurkat and HT29 cell lines .

In vitro studies reported IC50 values indicating effective inhibition of cancer cell proliferation. The following table summarizes some findings:

CompoundCell LineIC50 (µg/mL)
This compoundJurkat< 10
Doxorubicin (control)Jurkat0.5
Methyl derivative with phenyl substitutionHT29< 15

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Compounds in this class have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. The results indicate that certain derivatives exhibit moderate to potent inhibitory effects .

CompoundEnzyme Inhibition (IC50 µM)
This compound8.1
Febuxostat (control)0.5

Case Study 1: Antitumor Activity

In a study examining the effects of various thiazole derivatives on cancer cells, this compound was found to induce apoptosis in Jurkat cells through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited strong activity against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibacterial agents.

Q & A

Q. Methodological Considerations :

  • Temperature Control : Excessive heat during cyclization can lead to side products like oxazole isomers .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in thiazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the pure product .

How can spectroscopic and crystallographic methods be optimized to characterize this compound?

Basic Research Question
Spectroscopic Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at C3, amino at C4). Aromatic protons in the thiazole ring appear as doublets (δ 7.2–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₇N₃O₂S, theoretical 185.03 g/mol) .

Q. Crystallographic Tools :

  • SHELX Suite : SHELXL refines crystal structures by modeling hydrogen bonding and thermal displacement parameters. For disordered regions, PART instructions partition occupancy .
  • ORTEP-3 : Visualizes anisotropic displacement ellipsoids to validate bond lengths and angles (e.g., C-S bond ~1.70 Å in thiazole) .

What challenges arise in crystallographic refinement of this compound, particularly regarding hydrogen bonding and disorder?

Advanced Research Question

  • Hydrogen Bonding Networks : The amino group participates in N–H⋯O/N interactions, forming supramolecular dimers or chains. Graph-set analysis (e.g., R22(8)R_2^2(8)) quantifies these patterns .
  • Disorder Management : Methyl or ester groups may exhibit rotational disorder. Use SHELXL’s SIMU/ISOR restraints to model plausible thermal motion without overfitting .
  • Twinned Crystals : For non-merohedral twinning, CELL_NOW (in WinGX) indexes alternative lattices, and TWINABS scales merged intensities .

How can contradictions in reaction yield data between synthetic methods be resolved?

Advanced Research Question

  • Comparative Analysis : Tabulate yields from alternative routes (e.g., Hantzsch vs. oxidative cyclization). For example:
MethodYield (%)Purity (%)Key Limitation
Hantzsch synthesis6595Side-product formation
Microwave-assisted7898High equipment cost
  • Root-Cause Investigation :
    • HPLC-MS : Identify byproducts (e.g., oxazole isomers from oxygen contamination) .
    • Kinetic Studies : Vary reaction time/temperature to optimize activation energy barriers .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Advanced Research Question
SAR Framework :

  • Core Modifications : Compare bioactivity of thiazole vs. oxazole analogs (e.g., sulfur’s electronegativity enhances π-stacking in protein binding) .
  • Substituent Effects :
DerivativeBioactivity (IC₅₀, μM)Key Structural Feature
Methyl 4-amino-3-methyl-thiazole-5-carboxylate12.3Thiazole core, methyl at C3
Ethyl 4-amino-3-methoxy-oxazole-5-carboxylate45.7Oxazole core, methoxy at C3

Q. Methodology :

  • Docking Simulations (AutoDock Vina) : Predict binding modes to targets like kinases or bacterial enzymes .
  • In Vitro Assays : Measure antimicrobial activity (MIC) or enzyme inhibition (e.g., COX-2) .

What are the key physicochemical properties of this compound, and how do they impact solubility and reactivity?

Basic Research Question

  • Physical Properties :
    • Melting Point : ~145–148°C (similar to ethyl oxazole analogs) .
    • LogP : Estimated 1.2 (moderate lipophilicity favors membrane permeability) .
  • Chemical Reactivity :
    • Amino Group : Participates in Schiff base formation or acylation (e.g., with aldehydes or acyl chlorides) .
    • Ester Hydrolysis : Susceptible to base-catalyzed saponification (e.g., NaOH/EtOH yields carboxylic acid) .

What mechanistic insights explain the biological interactions of this compound with protein targets?

Advanced Research Question

  • Binding Studies : Surface plasmon resonance (SPR) or ITC quantify affinity (e.g., Kd ~5.8 μM for bacterial dihydrofolate reductase) .
  • Functional Groups :
    • The thiazole nitrogen acts as a hydrogen-bond acceptor with catalytic residues (e.g., Asp in active sites).
    • Methyl at C3 enhances hydrophobic interactions in binding pockets .
  • Mutagenesis Validation : Replace key residues (e.g., Ala mutation of Ser149 in E. coli DHFR) to confirm binding hotspots .

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